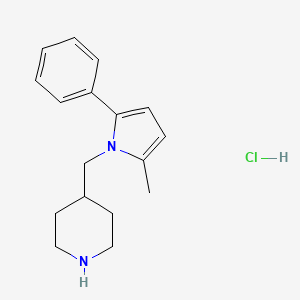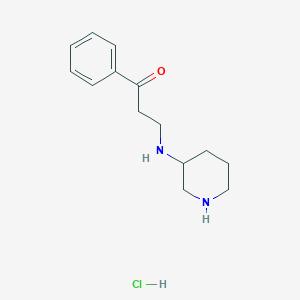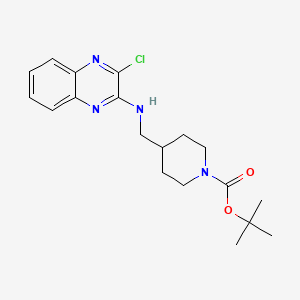![molecular formula C8H10N2O2 B1500891 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid CAS No. 737738-72-6](/img/structure/B1500891.png)
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid is a heterocyclic compound that features a fused pyrrole and imidazole ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid typically involves the condensation of 1H-imidazole with acrolein. This reaction forms the intermediate 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, which can then be further functionalized to yield the desired acetic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction, followed by purification processes such as crystallization or chromatography to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Fully hydrogenated pyrroloimidazole derivatives.
Substitution: Substituted imidazole compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nootropic and neuroprotective agents.
Industry: Utilized in the development of ionic liquids and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused ring system allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their biological activity.
Imidazoles: A broader class of compounds that includes many bioactive molecules.
Pyrrolo[1,2-a]pyrazines: Another class of fused heterocycles with significant biological activity.
Uniqueness: 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
737738-72-6 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)5-6-1-3-10-4-2-9-8(6)10/h2,4,6H,1,3,5H2,(H,11,12) |
InChI-Schlüssel |
VHUHMLYOWFYGBK-UHFFFAOYSA-N |
SMILES |
C1CN2C=CN=C2C1CC(=O)O |
Kanonische SMILES |
C1CN2C=CN=C2C1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500818.png)



![2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B1500824.png)






![(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B1500833.png)
